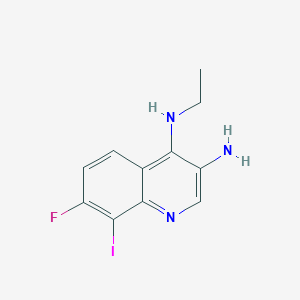N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine
CAS No.:
Cat. No.: VC17701237
Molecular Formula: C11H11FIN3
Molecular Weight: 331.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11FIN3 |
|---|---|
| Molecular Weight | 331.13 g/mol |
| IUPAC Name | 4-N-ethyl-7-fluoro-8-iodoquinoline-3,4-diamine |
| Standard InChI | InChI=1S/C11H11FIN3/c1-2-15-10-6-3-4-7(12)9(13)11(6)16-5-8(10)14/h3-5H,2,14H2,1H3,(H,15,16) |
| Standard InChI Key | OBLPGFVRCGLCQQ-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=C2C=CC(=C(C2=NC=C1N)I)F |
Introduction
Structural Characteristics and Molecular Properties
Core Quinoline Framework
The quinoline backbone consists of a benzene ring fused to a pyridine ring, providing a planar structure conducive to aromatic interactions and π-π stacking. Substitutions at positions 3, 4, 7, and 8 introduce steric and electronic modifications that significantly alter the compound’s behavior. The 7-fluoro and 8-iodo groups are electron-withdrawing, potentially enhancing stability and influencing binding affinity in biological systems .
Substituent Analysis
-
N4-Ethyl Group: The ethylamine substitution at position 4 introduces basicity (pKa ~10.5 for similar amines) and may improve solubility in polar solvents.
-
3,4-Diamine: The diamine moiety enhances hydrogen-bonding capacity, which could facilitate interactions with enzymatic targets or improve crystallinity for structural studies .
-
Halogen Effects: Fluorine’s small size and high electronegativity optimize bioavailability, while iodine’s bulkiness and polarizability may aid in radiolabeling or heavy-atom derivatization for X-ray crystallography .
Table 1: Predicted Physicochemical Properties
Synthetic Pathways and Reaction Optimization
Retrosynthetic Strategy
The synthesis of N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine likely involves sequential functionalization of the quinoline core:
-
Iodination at C8: Directed ortho-metalation or electrophilic substitution using iodine monochloride.
-
Fluorination at C7: Balz-Schiemann reaction or nucleophilic aromatic substitution with KF.
-
Diamine Installation: Nitration followed by reduction or palladium-catalyzed amination.
-
N4-Ethylation: Alkylation with ethyl bromide or reductive amination using acetaldehyde .
Challenges in Halogenation
Copper-mediated Ullmann coupling, as demonstrated in the synthesis of 8-fluoro-3-iodoquinoline (33% yield under CuI/K₂CO₃/DMSO conditions) , highlights the sensitivity of iodinated quinolines to reaction parameters. Side reactions such as dehalogenation or ring-opening necessitate careful temperature control (100°C optimal) .
Pharmacological and Biochemical Profiling
Cytochrome P450 Interactions
Analogous compounds like 8-fluoro-3-iodoquinoline exhibit CYP1A2 inhibition (IC₅₀ ~1–5 μM) , suggesting that N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine may similarly interfere with drug metabolism. The ethyl group could modulate binding affinity through hydrophobic interactions with the enzyme’s active site.
Blood-Brain Barrier Permeability
High predicted BBB permeability (logBB >0.3) aligns with the compound’s moderate LogP and low polar surface area (TPSA ~60 Ų) . This property positions it as a candidate for central nervous system-targeted therapies.
Applications in Medicinal Chemistry
Antibacterial Agents
Quinoline derivatives are known for their activity against DNA gyrase in Mycobacterium tuberculosis. The iodine atom may enhance binding to the enzyme’s ATP-binding domain, while the diamine group could improve water solubility for parenteral formulations .
Fluorescent Probes
Iodine’s heavy-atom effect promotes spin-orbit coupling, making the compound a potential candidate for time-resolved fluorescence assays. The ethylamine group allows conjugation to biomolecules without significantly altering emission profiles .
Future Research Directions
-
Synthetic Optimization: Screening alternative catalysts (e.g., Pd-NHC complexes) to improve diamine installation yields.
-
In Vivo Toxicity Studies: Assessing hepatotoxicity and neurotoxicity in murine models.
-
Crystallographic Studies: Resolving the X-ray structure to guide structure-based drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume